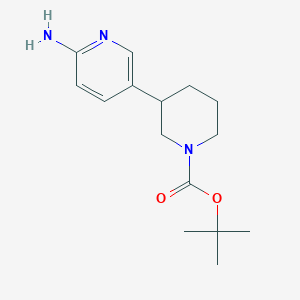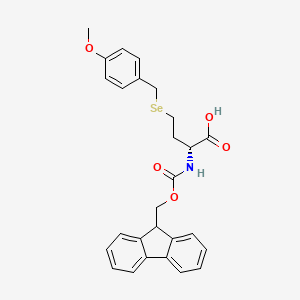
Fmoc-D-HomoSec(Mob)-OH
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Fmoc-D-HomoSec(Mob)-OH: is a synthetic amino acid derivative used in peptide synthesis. It is characterized by the presence of a fluorenylmethyloxycarbonyl (Fmoc) protecting group, a D-homoserine residue, and a 4-methoxybenzyl (Mob) protecting group on the side chain. This compound is particularly useful in solid-phase peptide synthesis due to its stability and ease of removal of the protecting groups.
准备方法
Synthetic Routes and Reaction Conditions:
Fmoc Protection: The synthesis begins with the protection of the amino group of D-homoserine using the fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) in the presence of a base such as sodium carbonate or triethylamine. The reaction is typically carried out in an organic solvent like dichloromethane or dimethylformamide.
Mob Protection: The hydroxyl group of the D-homoserine side chain is then protected using 4-methoxybenzyl chloride (Mob-Cl) in the presence of a base such as sodium hydride or potassium carbonate. This reaction is also carried out in an organic solvent like tetrahydrofuran or dimethylformamide.
Industrial Production Methods: Industrial production of Fmoc-D-HomoSec(Mob)-OH follows similar synthetic routes but on a larger scale. The reactions are optimized for higher yields and purity, often involving automated synthesis equipment and stringent quality control measures.
化学反应分析
Types of Reactions:
Deprotection Reactions: The Fmoc group can be removed using a base such as piperidine in dimethylformamide, while the Mob group can be removed using acidic conditions like trifluoroacetic acid in the presence of scavengers.
Coupling Reactions: Fmoc-D-HomoSec(Mob)-OH can undergo peptide coupling reactions with other amino acids using coupling reagents such as N,N’-diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt).
Common Reagents and Conditions:
Fmoc Deprotection: Piperidine in dimethylformamide.
Mob Deprotection: Trifluoroacetic acid in the presence of scavengers.
Peptide Coupling: N,N’-diisopropylcarbodiimide and hydroxybenzotriazole.
Major Products:
Deprotected Amino Acid: Removal of the Fmoc and Mob groups yields D-homoserine.
Peptide Chains: Coupling reactions result in the formation of peptide chains with this compound as one of the residues.
科学研究应用
Chemistry:
Peptide Synthesis: Fmoc-D-HomoSec(Mob)-OH is widely used in the synthesis of peptides and proteins, particularly in solid-phase peptide synthesis.
Biology:
Protein Engineering: It is used in the design and synthesis of modified proteins with specific properties.
Medicine:
Drug Development: The compound is used in the development of peptide-based therapeutics.
Industry:
Biotechnology: It is employed in the production of synthetic peptides for research and industrial applications.
作用机制
Mechanism:
Peptide Bond Formation: Fmoc-D-HomoSec(Mob)-OH participates in peptide bond formation through nucleophilic attack of the amino group on the carboxyl group of another amino acid.
Deprotection: The Fmoc and Mob groups are removed under specific conditions to yield the free amino acid or peptide.
Molecular Targets and Pathways:
Peptide Synthesis Pathways: The compound is involved in the pathways of peptide synthesis, where it acts as a building block for the formation of peptide chains.
相似化合物的比较
Fmoc-D-Homoserine: Similar to Fmoc-D-HomoSec(Mob)-OH but lacks the Mob protecting group.
Fmoc-L-Homoserine: The L-isomer of Fmoc-D-Homoserine.
Fmoc-D-Serine: Similar structure but with a serine residue instead of homoserine.
Uniqueness:
Stability: The presence of the Mob protecting group provides additional stability during synthesis.
Versatility: It can be used in a variety of peptide synthesis applications due to its stable protecting groups.
属性
IUPAC Name |
(2R)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-4-[(4-methoxyphenyl)methylselanyl]butanoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H27NO5Se/c1-32-19-12-10-18(11-13-19)17-34-15-14-25(26(29)30)28-27(31)33-16-24-22-8-4-2-6-20(22)21-7-3-5-9-23(21)24/h2-13,24-25H,14-17H2,1H3,(H,28,31)(H,29,30)/t25-/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LVPVPBVHOQUKQZ-RUZDIDTESA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C[Se]CCC(C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=C(C=C1)C[Se]CC[C@H](C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H27NO5Se |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
524.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![(2S,3R,4S,5R,6R)-2-[2-hydroxy-4-(2-hydroxyethyl)phenoxy]-6-(hydroxymethyl)oxane-3,4,5-triol](/img/structure/B8262275.png)
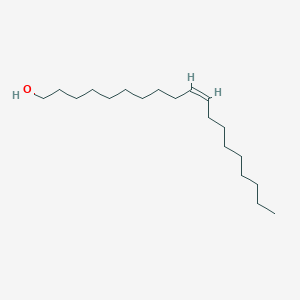
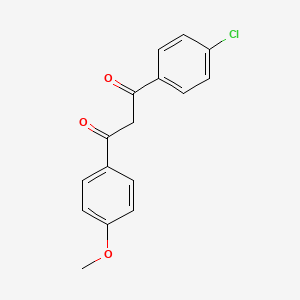
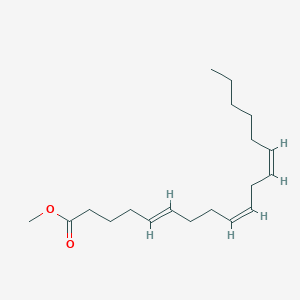
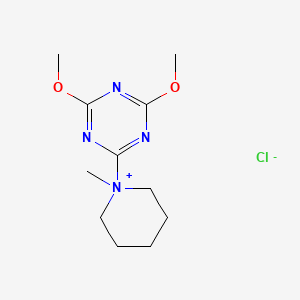
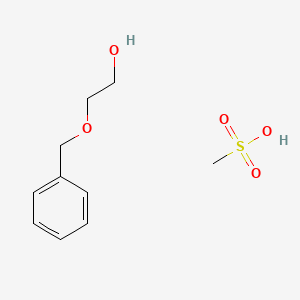
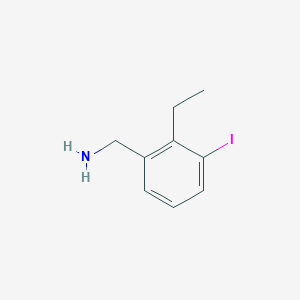
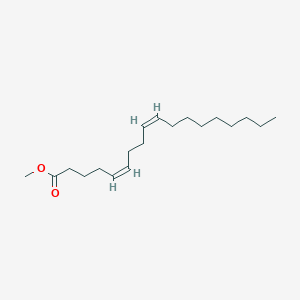
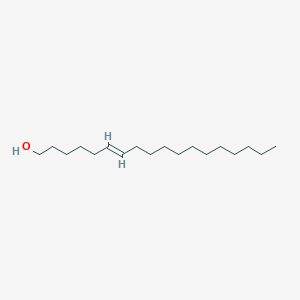
![2-amino-9-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-3H-purin-6-one;dihydrate](/img/structure/B8262349.png)
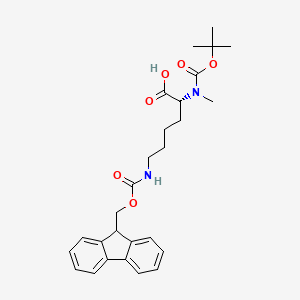
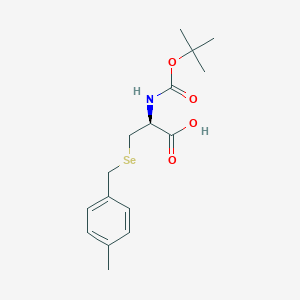
![1-bromo-4-[(Z)-3-(4-bromophenoxy)-1,1,1,4,4,4-hexafluorobut-2-en-2-yl]oxybenzene](/img/structure/B8262382.png)
